![molecular formula C16H20N2O4 B5842771 4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5842771.png)
4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid, also known as PHCCC, is a chemical compound that has gained significant attention in the field of neuroscience. It is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of glutamate release in the brain. PHCCC has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Parkinson's disease, anxiety, and depression.
Mechanism of Action
4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid acts as a positive allosteric modulator of mGluR4, enhancing the receptor's response to glutamate. This results in the inhibition of glutamate release in the brain, which can have neuroprotective and neurotrophic effects.
Biochemical and Physiological Effects:
4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons. It has also been shown to increase levels of cAMP response element-binding protein (CREB), a transcription factor involved in the regulation of gene expression in neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid in lab experiments is its specificity for mGluR4, which allows for targeted modulation of glutamate release in the brain. However, one limitation is its relatively short half-life, which can make it difficult to use in long-term experiments.
Future Directions
There are a number of potential future directions for research on 4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid. One area of interest is its potential therapeutic applications in the treatment of Parkinson's disease, anxiety, and depression. Another area of interest is its potential use in the study of synaptic plasticity and learning and memory. Finally, there is interest in developing more potent and selective positive allosteric modulators of mGluR4 that could have even greater therapeutic potential.
Synthesis Methods
4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid can be synthesized using a variety of methods, including the reaction of 4-oxo-4-(phenylamino)butanoic acid with piperidine-1-carbonyl chloride in the presence of a base. This reaction results in the formation of the piperidine-1-carbonyl derivative of 4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid, which can be further purified using column chromatography.
Scientific Research Applications
4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, protecting dopaminergic neurons from degeneration. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
properties
IUPAC Name |
4-oxo-4-[3-(piperidine-1-carbonyl)anilino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-14(7-8-15(20)21)17-13-6-4-5-12(11-13)16(22)18-9-2-1-3-10-18/h4-6,11H,1-3,7-10H2,(H,17,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRUUXWJZNGJBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.